8-bromo-2-phenyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one
Description
8-bromo-2-phenyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzofuroxazines This compound is characterized by its unique structure, which includes a bromine atom, a phenyl group, and a fused benzofuran-oxazine ring system
Properties
Molecular Formula |
C16H8BrNO3 |
|---|---|
Molecular Weight |
342.14 g/mol |
IUPAC Name |
8-bromo-2-phenyl-[1]benzofuro[3,2-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C16H8BrNO3/c17-10-6-7-12-11(8-10)13-14(20-12)16(19)21-15(18-13)9-4-2-1-3-5-9/h1-8H |
InChI Key |
DGZRFIKZLWVRSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)O2)OC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-phenyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one typically involves a multi-step process. One common method starts with the preparation of 2-amino-5-bromophenol, which is then subjected to acylation using 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction is carried out in a solvent like chloroform and results in the formation of an intermediate compound. The intermediate undergoes intramolecular cyclization to form the desired benzofuroxazine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-bromo-2-phenyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents in place of the bromine atom .
Scientific Research Applications
8-bromo-2-phenyl-4H-1
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the context of anticancer research.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly for its anticancer properties.
Mechanism of Action
The mechanism by which 8-bromo-2-phenyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one exerts its effects is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways within cells. For example, in cancer research, the compound has been shown to inhibit methionyl-tRNA synthetase, an enzyme critical for protein synthesis in cancer cells. This inhibition disrupts the growth and proliferation of cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4H-benzo[d][1,3]oxazin-4-one: This compound shares a similar core structure but lacks the bromine atom.
4H-benzo[e][1,3]oxazin-4-ones: These compounds have a similar oxazine ring system but differ in the positioning of the fused benzene ring.
Uniqueness
The presence of the bromine atom in 8-bromo-2-phenyl-4H-1benzofuro[3,2-d][1,3]oxazin-4-one imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
